Comprehensive Technical Guide on 10-Nonadecenoic Acid: Structural Dynamics, Physical Properties, and Analytical Workflows
Comprehensive Technical Guide on 10-Nonadecenoic Acid: Structural Dynamics, Physical Properties, and Analytical Workflows
As a Senior Application Scientist in lipidomics and biomarker characterization, I have structured this technical whitepaper to provide a comprehensive, mechanistic, and highly actionable guide on 10-nonadecenoic acid. This document moves beyond basic chemical descriptors, focusing on the structural dynamics, biological causality, and field-proven analytical workflows required for rigorous drug development and metabolomic research.
I. Molecular Architecture and Conformational Dynamics
10-Nonadecenoic acid (often found in its naturally occurring cis isomer, 10Z-nonadecenoic acid) is a long-chain monounsaturated fatty acid (LCMUFA) containing 19 carbon atoms[1][2]. Unlike even-chain fatty acids which dominate mammalian biology, odd-chain fatty acids like 10-nonadecenoic acid serve as unique biomarkers and possess distinct metabolic routing.
The defining structural feature is the cis double bond located at the 10th carbon position (Δ10). Mechanistically, the cis configuration restricts bond rotation and introduces a rigid 30-degree steric "kink" into the aliphatic tail[1]. In lipid bilayers, this kink prevents tight packing of adjacent acyl chains, thereby lowering the melting point and increasing membrane fluidity. This structural nuance is critical in drug development, as it directly influences the molecule's bioavailability, cellular uptake, and interaction with membrane-bound receptors.
Fig 1: Structural features of 10-nonadecenoic acid driving its physicochemical behavior.
II. Physicochemical Profiling
Understanding the physical properties of 10-nonadecenoic acid is foundational for designing extraction protocols and formulation vehicles. Because of its highly hydrophobic nature (XLogP3 = 7.1), it is practically insoluble in aqueous media[2][3]. For in vitro assays, it must be formulated in organic solvents; it demonstrates optimal solubility (~30 mg/mL) in Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and absolute Ethanol[4].
Table 1: Quantitative Physical and Chemical Properties
| Property | Value | Mechanistic Implication |
| Molecular Formula | C₁₉H₃₆O₂ | Odd-chain length requires specialized metabolic processing (propionyl-CoA generation). |
| Molecular Weight | 296.5 g/mol | Falls within the optimal Lipinski range for membrane permeability. |
| XLogP3 | 7.1 | Highly lipophilic; dictates the need for non-polar extraction solvents (e.g., MTBE, Hexane). |
| Solubility (Organic) | ~30 mg/mL (EtOH, DMSO) | Requires careful titration in aqueous buffers to prevent micelle formation or precipitation. |
| Collision Cross Section | 182.3 Ų ([M+H]+) | Essential parameter for ion mobility-mass spectrometry (IM-MS) identification. |
| CAS Registry Number | 73033-09-7 (cis isomer) | Ensures procurement of the correct stereoisomer for biological assays. |
(Data synthesized from PubChem CID 5312513 and Cayman Chemical specifications)[4][5][6].
III. Biological & Pharmacological Dynamics
10-nonadecenoic acid is not merely a structural lipid; it is a bioactive signaling molecule. It has been identified in diverse biological matrices, ranging from the green microalga Chlorella fusca to the Gram-negative bacterium Brucella abortus, and mammalian tissues[7][8].
Metabolic Routing: Upon cellular entry, 10-nonadecenoic acid relies on the carnitine transport system to translocate across the inner mitochondrial membrane[1]. Inside the mitochondrial matrix, it undergoes successive cycles of β-oxidation. Because it is an odd-chain fatty acid, the final cleavage yields one molecule of acetyl-CoA and one molecule of propionyl-CoA (which subsequently enters the TCA cycle via succinyl-CoA), providing a unique anaplerotic energy source[1].
Pharmacological Relevance: From a therapeutic standpoint, cis-10-nonadecenoic acid exhibits notable immunomodulatory and antiproliferative properties. It has been shown to inhibit the proliferation of HL-60 human leukemia cells with an IC₅₀ value of 295 µM[4]. Furthermore, it demonstrates anti-inflammatory causality by preventing lipopolysaccharide (LPS)-induced Tumor Necrosis Factor (TNF) production in murine macrophages, likely via modulation of lipid raft dynamics and subsequent dampening of TLR4 signaling pathways[4].
Fig 2: Mitochondrial β-oxidation pathway and carnitine-dependent transport mechanism.
IV. Validated Analytical Workflows
To ensure scientific integrity, analytical quantification of 10-nonadecenoic acid requires robust, self-validating protocols. Below is a highly optimized Direct Immersion Solid-Phase Microextraction (DI-SPME) coupled with GC-MS protocol, specifically engineered to minimize matrix interference and maximize recovery of long-chain fatty acids[9].
Protocol 1: DI-SPME GC-MS Quantification of 10-Nonadecenoic Acid
System Validation & Quality Control (QC): Before sample extraction, a method blank and a system suitability standard (containing a known concentration of an internal standard, e.g., heptadecanoic acid, C17:0) must be run. This validates column inertness, verifies retention time stability, and ensures zero carryover from the SPME fiber.
Step-by-Step Methodology:
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Fiber Conditioning (Causality: Baseline Stabilization): Precondition a three-phase SPME fiber (50/30 µm DVB/CAR/PDMS) for 60 minutes at 270°C. Why: This thermally desorbs manufacturing residues and prevents ghost peaks during trace analysis[9].
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Sample Preparation: Aliquot 5 mL of the biological sample into a 10 mL headspace vial. Spike with 10 µL of the internal standard (C17:0, 100 µg/mL). Add 1 M HCl to adjust the pH to ~2.0. Why: Acidification protonates the carboxylic acid group of 10-nonadecenoic acid, driving it from the aqueous phase into the hydrophobic SPME fiber coating.
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DI-SPME Extraction: Directly immerse the SPME fiber into the liquid sample. Incubate at room temperature (25 ± 2 °C) for exactly 60 minutes under constant magnetic stirring (500 rpm)[9]. Why: 60 minutes is the empirically determined equilibrium time for C19 fatty acids to partition completely into the DVB/CAR/PDMS matrix[9].
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Thermal Desorption: Retract the fiber and insert it directly into the GC injection port. Desorb for 6 minutes at 290°C in splitless mode[9].
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GC Separation Parameters:
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Carrier Gas: Helium at a constant flow of 1.0 mL/min[9].
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Temperature Gradient: Start at 50°C (hold 5 min) to focus volatiles. Ramp at 6°C/min to 190°C, then 4°C/min to 240°C, and finally 50°C/min to 300°C (hold 12 min)[9]. Why: This shallow mid-ramp ensures baseline resolution between 10-nonadecenoic acid and closely eluting C18/C20 lipids.
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MS Detection: Operate the mass spectrometer in Electron Impact (EI) mode at 70 eV. Acquire data in full scan mode (m/z 50–550) for untargeted profiling, or Selected Ion Monitoring (SIM) for targeted quantification[9].
Fig 3: Validated DI-SPME GC-MS workflow for the quantification of long-chain fatty acids.
References
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PubChem (NIH): 10-Nonadecenoic Acid (CID 250154) Source: National Center for Biotechnology Information. URL:[Link]
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PubChem (NIH): cis-10-Nonadecenoic acid (CID 5312513) Source: National Center for Biotechnology Information. URL:[Link]
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Cis-10-Nonadecenoic Acid Analysis Service Source: MtoZ Biolabs. URL:[Link]
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Metabolite Variation between Nematode and Bacterial Seed Galls in Comparison to Healthy Seeds of Ryegrass Using Direct Immersion Solid-Phase Microextraction (DI-SPME) Coupled with GC-MS Source: MDPI (Molecules). URL:[Link]
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Optimization of the first extraction protocol for metabolomic studies of Brucella abortus Source: PubMed Central (NIH). URL:[Link]
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Exploring the nutritional biochemical profiles and biological functions in the green microalga Chlorella fusca Source: Algae. URL:[Link]
Sources
- 1. Cis-10-Nonadecenoic Acid Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. np-mrd.org [np-mrd.org]
- 3. 10-Nonadecenoic Acid | C19H36O2 | CID 250154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cis-10-Nonadecenoic Acid | CAS 73033-09-7 | Cayman Chemical | Biomol.com [biomol.com]
- 5. cis-10-Nonadecenoic acid | C19H36O2 | CID 5312513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Optimization of the first extraction protocol for metabolomic studies of Brucella abortus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. :: Algae [e-algae.org]
- 9. Metabolite Variation between Nematode and Bacterial Seed Galls in Comparison to Healthy Seeds of Ryegrass Using Direct Immersion Solid-Phase Microextraction (DI-SPME) Coupled with GC-MS [mdpi.com]
